

NR-V04: A Novel Proteolysis-Targeting Chimera for Cancer Immunotherapy

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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368

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An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

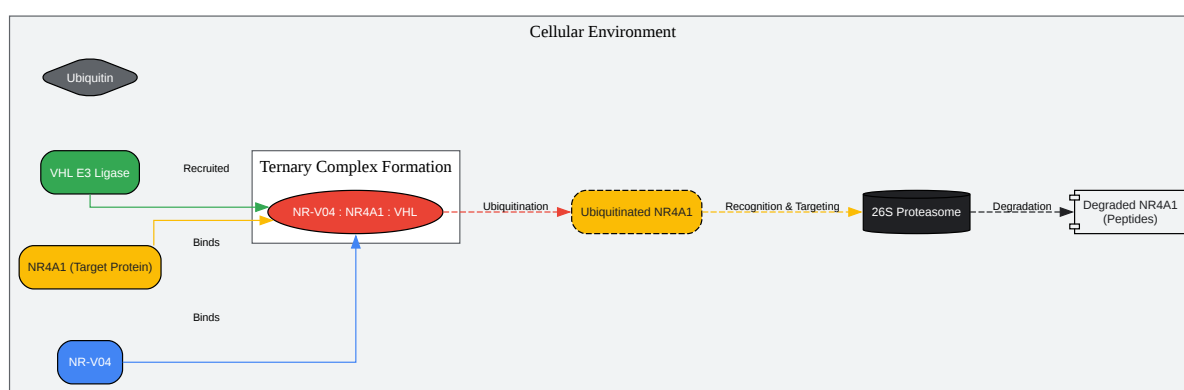
This technical guide provides a comprehensive overview of the mechanism of action of **NR-V04**, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). By targeting NR4A1, a key regulator of the tumor microenvironment (TME), **NR-V04** represents a promising new strategy in cancer immunotherapy.^{[1][2][3][4][5]}

Core Mechanism: PROTAC-Mediated Degradation of NR4A1

NR-V04 is a heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.^{[6][7]} It is composed of a ligand that binds to NR4A1 (celastrol) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[8] This dual-binding capacity facilitates the formation of a ternary complex between NR4A1 and VHL.^{[6][7]}

Once this complex is formed, the VHL E3 ligase ubiquitinates NR4A1, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of **NR-V04** to induce the degradation of multiple NR4A1 proteins, leading to potent and sustained target suppression.^{[2][6]}

The proteasome-dependent degradation of NR4A1 by **NR-V04** has been experimentally confirmed. Treatment of cancer cells with the proteasome inhibitor MG132 effectively blocks **NR-V04**-induced NR4A1 degradation.[1][6] Similarly, co-treatment with a VHL ligand (VHL-032) competitively inhibits the binding of **NR-V04** to VHL, thereby preventing NR4A1 degradation.[6]



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NR-V04 Mechanism of Action

Downstream Effects on the Tumor Microenvironment

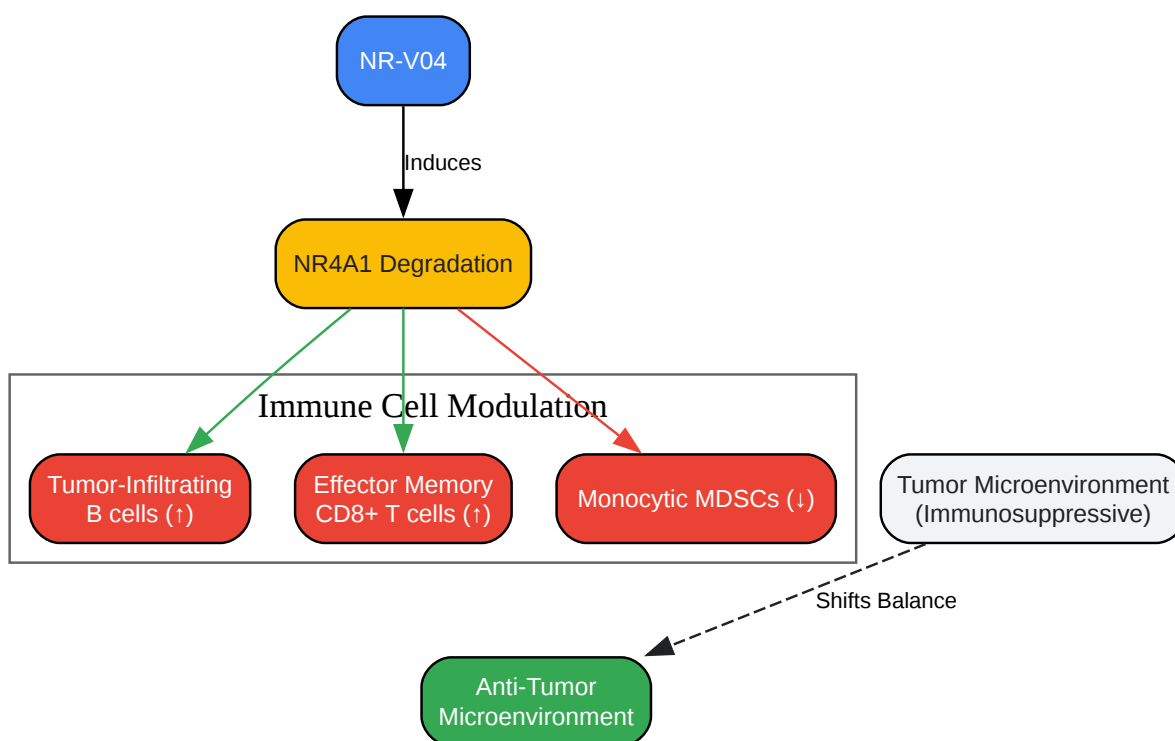
The degradation of NR4A1 by **NR-V04** leads to a significant modulation of the tumor microenvironment (TME), shifting it from an immunosuppressive to an anti-tumor state.[1][2][6][9][10]

Key immunological changes observed following **NR-V04** treatment include:

- Induction of Tumor-Infiltrating B cells (TI-B cells): **NR-V04** treatment significantly increases the population of B cells within the tumor.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Increase in Effector Memory CD8+ T cells (Tem): The compound promotes the expansion of cytotoxic CD8+ T cells with a memory phenotype, which are crucial for long-term anti-tumor immunity.[\[1\]](#)[\[2\]](#)
- Reduction of Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs): **NR-V04** decreases the number of m-MDSCs, a cell type known to suppress T cell activity and promote tumor growth.[\[1\]](#)[\[2\]](#)[\[6\]](#)

These changes collectively contribute to a robust anti-tumor immune response, leading to tumor growth inhibition and, in some cases, complete tumor eradication in preclinical models.

[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)



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NR-V04-Mediated TME Modulation

Quantitative Data

The potency of **NR-V04** in degrading NR4A1 has been quantified in various human melanoma cell lines.

Cell Line	DC50 (50% Degradation Concentration)
CHL-1	228.5 nM[1][6]
A375	518.8 nM[1][6]

Experimental Protocols

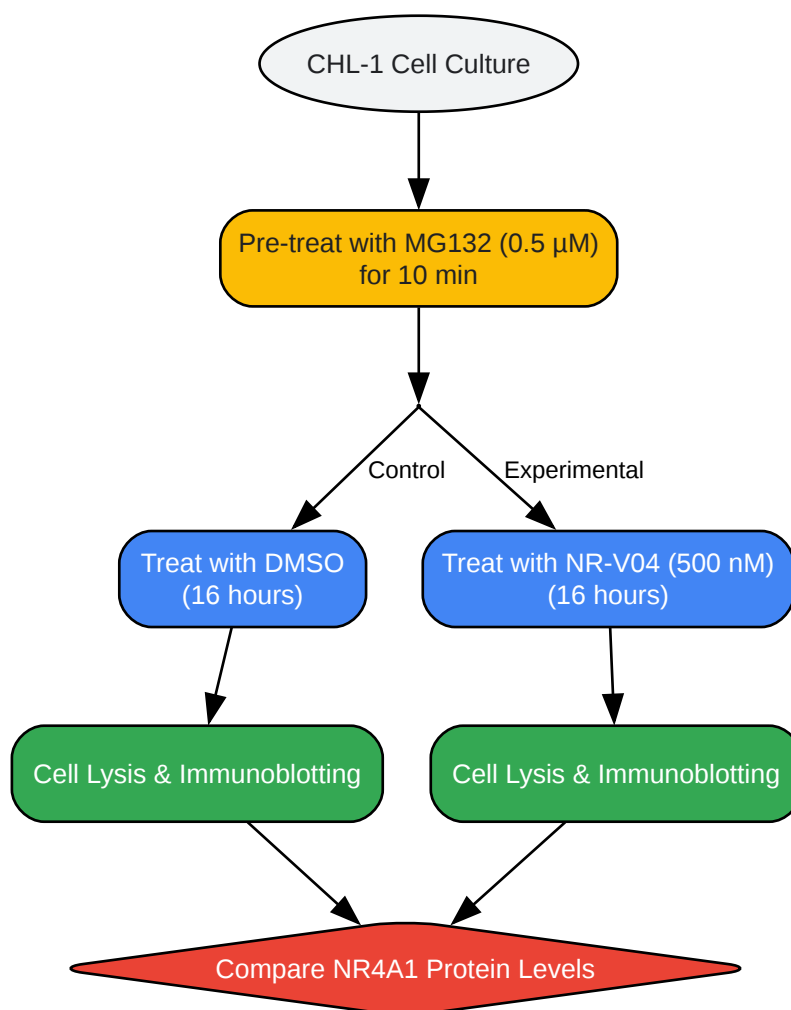
Confirmation of Proteasome-Dependent Degradation

Objective: To verify that **NR-V04**-mediated degradation of NR4A1 occurs via the proteasome.

Methodology:

- Culture CHL-1 cells to the desired confluency.
- Pre-treat the cells with the proteasome inhibitor MG132 (0.5 μ M) for 10 minutes.
- Treat the cells with either DMSO (vehicle control) or **NR-V04** (500 nM) for 16 hours.
- Lyse the cells and perform immunoblotting to assess the protein levels of NR4A1.

Expected Outcome: Pre-treatment with MG132 is expected to rescue the NR4A1 protein levels that would otherwise be reduced by **NR-V04** treatment, confirming the involvement of the proteasome.[6]



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